Product packaging for Boc-Gly-Ala-OH(Cat. No.:CAS No. 42291-52-1)

Boc-Gly-Ala-OH

Cat. No.: B6316998
CAS No.: 42291-52-1
M. Wt: 246.26 g/mol
InChI Key: FRIISBOVHKVDFX-LURJTMIESA-N
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Description

Historical Context of N-Protected Amino Acid Derivatives in Organic Synthesis

The synthesis of peptides, essential molecules in countless biological processes, presents a significant chemical challenge: the controlled and sequential joining of amino acids. The primary difficulty lies in preventing unwanted side reactions, such as the self-polymerization of an amino acid. masterorganicchemistry.com To address this, chemists developed the concept of "protecting groups," temporary modifications to reactive functional groups that prevent them from participating in a reaction. thermofisher.com

The journey of peptide synthesis began with Emil Fischer and Ernest Fourneau's first synthesis in 1901. nih.gov A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz) group, the first easily removable Nα-protecting group for peptide synthesis. nih.gov This innovation paved the way for the stepwise assembly of peptides.

The development of the tert-butyloxycarbonyl (Boc) protecting group in the late 1950s marked another pivotal moment. numberanalytics.comrsc.org The Boc group offered a key advantage: it could be removed under mild acidic conditions, which were orthogonal to the conditions used to remove other protecting groups like the Cbz group. rsc.org This orthogonality is a fundamental principle in complex organic synthesis, allowing for the selective deprotection of one functional group while others remain intact. peptide.com The introduction of Boc protection was a significant advancement, expanding the toolkit for peptide synthesis and finding broad applications in the synthesis of complex natural products and pharmaceuticals. numberanalytics.com The subsequent commercial availability of Boc-protected amino acids further accelerated their adoption and success in the field. rsc.org

Structural Features and Chemical Significance of Boc-Gly-Ala-OH as a Dipeptide Building Block

This compound is a dipeptide derivative composed of two amino acids, glycine (B1666218) and alanine (B10760859), with a tert-butyloxycarbonyl (Boc) group attached to the N-terminus of glycine. cymitquimica.com Its structure combines several key features that make it a valuable tool in peptide synthesis.

Key Structural Components:

Tert-butyloxycarbonyl (Boc) Group: This bulky protecting group is attached to the amino group of the glycine residue. Its primary function is to prevent the nitrogen from acting as a nucleophile during the coupling of the dipeptide's free carboxyl group to another amino acid. The Boc group is stable under a variety of reaction conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA). thermofisher.com

Glycine Residue: As the simplest amino acid, glycine lacks a side chain, which can minimize steric hindrance during coupling reactions.

Alanine Residue: The alanine residue provides its characteristic methyl side chain.

Peptide Bond: A stable amide bond links the glycine and alanine residues.

Free Carboxylic Acid (-OH): The C-terminus of the alanine residue possesses a free carboxylic acid group. This group can be activated to facilitate the formation of a new peptide bond with the amino group of another amino acid or peptide.

The combination of a protected N-terminus and a reactive C-terminus makes this compound an ideal dipeptide building block. It allows for the controlled, stepwise elongation of a peptide chain from the C-terminus to the N-terminus. nih.gov

Fundamental Role of this compound in Modern Peptide Research

This compound and similar N-protected dipeptides are instrumental in modern peptide research for several reasons. The use of dipeptide building blocks can sometimes be more efficient than adding single amino acids sequentially, especially in the synthesis of peptides with repeating sequences. For example, dipeptides like Fmoc-Gly-Gly-OH have been used in the synthesis of peptides containing poly-glycine segments. google.com

The Boc strategy, in general, is particularly useful for the synthesis of complex or long peptides because the trifluoroacetic acid used for deprotection can help to disrupt peptide aggregation during synthesis. nih.gov While the Fmoc/tBu strategy is often preferred for its milder deprotection conditions, Boc chemistry remains a valuable tool for specific applications, including the synthesis of peptides with base-sensitive modifications. thermofisher.comnih.gov

Research has demonstrated the utility of Boc-protected amino acids and dipeptides in various synthetic contexts. For instance, Boc-Gly-OH has been used in the synthesis of analogs of the neuroprotective tripeptide Gly-Pro-Glu. Furthermore, Boc-protected amino acids are fundamental to solid-phase peptide synthesis (SPPS), a technique that revolutionized the field by allowing for the efficient and automated synthesis of peptides. nih.govnih.gov In SPPS, the growing peptide chain is anchored to a solid resin, simplifying the purification process at each step. iris-biotech.de

The versatility of Boc-protected building blocks like this compound ensures their continued importance in the development of peptide-based therapeutics, diagnostic tools, and in the fundamental study of protein structure and function. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O5 B6316998 Boc-Gly-Ala-OH CAS No. 42291-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-6(8(14)15)12-7(13)5-11-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIISBOVHKVDFX-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456268
Record name (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42291-52-1
Record name (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Computational Characterization of Boc Gly Ala Oh and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.bocsci.comchempep.comrsc.orgrsc.orgsigmaaldrich.comresearchgate.netresearchgate.netsigmaaldrich.com

NMR spectroscopy stands as a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution. For Boc-Gly-Ala-OH and its derivatives, NMR provides unambiguous assignment of protons and carbons, reveals through-bond and through-space connectivities, and can be enhanced by isotopic labeling for more detailed studies.

Unambiguous ¹H and ¹³C NMR Chemical Shift Assignment and Signal Analysis.bocsci.comrsc.orgsigmaaldrich.comresearchgate.net

The ¹H NMR spectrum of this compound reveals characteristic signals for the protons within the molecule. The tert-butoxycarbonyl (Boc) protecting group typically exhibits a prominent singlet for its nine equivalent protons. The protons of the glycine (B1666218) and alanine (B10760859) residues, including the α-protons and the methyl protons of alanine, resonate at distinct chemical shifts influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, from the carbonyl carbons of the peptide backbone and the Boc group to the α-carbons and the side-chain carbon of alanine.

Detailed analysis of chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and coupling constants provides initial structural information. For instance, the coupling between the α-proton and the methyl protons of the alanine residue is a key identifier. In different solvents, such as deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts of amide protons can vary significantly, indicating the extent of hydrogen bonding interactions with the solvent. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and related structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
Boc (C(CH₃)₃)~1.45 (s, 9H)~28.9 (tBu, Boc) scienceopen.com
Boc (C=O)-~158.7 (C=O, Boc) scienceopen.com
Gly (α-CH₂)~3.80 (d)~45.5 (CH₂) scienceopen.com
Ala (α-CH)~4.30 (q)~52.4 (CH) scienceopen.com
Ala (β-CH₃)~1.40 (d)~18.5 (CH) scienceopen.com
Ala (C=O)-~176.9 (C=O) scienceopen.com
NH (Gly)~5.20 (t)- researchgate.net
NH (Ala)~6.50 (d)-
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s=singlet, d=doublet, t=triplet, q=quartet.

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity (e.g., HSQC, HMBC, NOESY).chempep.comnih.gov

To overcome the limitations of one-dimensional NMR in complex molecules, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, providing a clear map of ¹H-¹³C single bond connections. columbia.edu For this compound, HSQC spectra would show cross-peaks connecting the α-protons of glycine and alanine to their respective α-carbons, and the alanine β-protons to the β-carbon. researchgate.netuu.nl

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for establishing the connectivity across peptide bonds. For example, an HMBC spectrum could show a correlation between the amide proton of alanine and the carbonyl carbon of glycine, confirming the Gly-Ala sequence. researchgate.netscience.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are connected by chemical bonds. This provides critical information about the peptide's conformation and folding. For instance, NOE signals between the Boc protons and protons on the peptide backbone can help define the orientation of the protecting group relative to the dipeptide chain.

Application of Isotopic Labeling (e.g., ¹⁵N, ¹³C) in NMR Studies of this compound Derivatives.rsc.orgnih.gov

Isotopic labeling, particularly with stable isotopes like ¹³C and ¹⁵N, is a powerful tool in NMR studies of peptides. chempep.comlifetechindia.com By selectively incorporating these isotopes, specific signals in the NMR spectra can be enhanced or distinguished, simplifying complex spectra and enabling more advanced experiments. chempep.com For example, uniform ¹³C and ¹⁵N labeling allows for a variety of heteronuclear correlation experiments that are essential for the complete resonance assignment of larger peptide derivatives. mpg.de Specific labeling of the glycine or alanine residue can help in unequivocally assigning their respective signals in crowded spectral regions.

Infrared (IR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions.bocsci.comrsc.orgsigmaaldrich.comresearchgate.netnih.gov

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is highly sensitive to its structure, functional groups, and intermolecular interactions, particularly hydrogen bonding. mdpi.com

In the IR spectrum of this compound, several characteristic absorption bands are observed. The N-H stretching vibration of the amide groups typically appears in the region of 3300-3500 cm⁻¹. mdpi.com The position and shape of this band are indicative of hydrogen bonding; a broad band suggests strong intermolecular hydrogen bonding, while a sharper band at higher wavenumbers indicates weaker or no hydrogen bonding. msu.edu

The carbonyl (C=O) stretching vibrations give rise to intense bands in the 1600-1800 cm⁻¹ region. mdpi.com The spectrum will show distinct bands for the urethane (B1682113) carbonyl of the Boc group and the amide I bands (primarily C=O stretch) of the glycine and alanine residues. The exact frequencies of these bands are sensitive to the local environment and hydrogen bonding interactions. acs.org For instance, a C=O group involved in a hydrogen bond will exhibit a lower stretching frequency.

The amide II band, found around 1550 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations and is also sensitive to conformation and hydrogen bonding. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound.

Vibrational Mode Approximate Frequency (cm⁻¹) Comments Reference
N-H Stretch3300 - 3500Broadened by hydrogen bonding mdpi.commsu.edu
C-H Stretch (aliphatic)2850 - 3000From Boc, Gly, and Ala residues msu.edu
C=O Stretch (Urethane, Boc)~1710 msu.edu
Amide I (C=O Stretch)1630 - 1680Sensitive to secondary structure and H-bonding mdpi.comacs.org
Amide II (N-H Bend, C-N Stretch)1510 - 1580Sensitive to conformation mdpi.comacs.org
Note: Frequencies are approximate and can be influenced by the physical state (solid or solution) and solvent.

Time-resolved IR spectroscopy can be applied to study the dynamics of hydrogen bond formation and breaking in derivatives of this compound on picosecond timescales. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Ion Detection and Fragment Analysis.bocsci.comresearchgate.netnih.govuu.nlmsu.eduresearchgate.net

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

In a typical mass spectrum, this compound will be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. The fragmentation of the peptide in the mass spectrometer, often induced by collision with an inert gas (Collision-Induced Dissociation, CID), provides valuable sequence information. Common fragmentation pathways for peptides include the cleavage of the peptide backbone to produce b- and y-ions. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for sequence confirmation.

The Boc protecting group itself has a characteristic fragmentation pattern, often involving the loss of isobutene (56 Da) or the entire Boc group (100 Da). researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, distinguishing it from other molecules with the same nominal mass. The exact mass can be calculated from the molecular formula and compared to the experimentally measured value, serving as a stringent confirmation of the compound's identity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Peptide Libraries

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful and high-throughput technique for the analysis of non-volatile molecules like peptides, making it highly suitable for screening large combinatorial peptide libraries. nih.govbruker.com In the context of libraries containing derivatives of this compound, MALDI-TOF-MS provides rapid determination of molecular masses, enabling the identification of individual components within a complex mixture. csic.esnih.gov The method involves co-crystallizing the peptide sample with a UV-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and irradiating the mixture with a pulsed laser. nih.govucdavis.edu This process results in the desorption and ionization of the peptide molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured, yielding a mass-to-charge ratio (m/z) spectrum. ucdavis.edu

A significant challenge in the MALDI-TOF-MS analysis of peptide libraries is signal suppression, where the ionization of some peptides is inhibited by the presence of others, particularly those that ionize more readily, like arginine-containing peptides. nih.gov Research has shown that the composition of the matrix is critical to overcoming this issue. For instance, while using a CHCA matrix alone might only allow for the detection of the most easily ionized peptides in a library, employing a mixed matrix of CHCA and 2,5-dihydroxybenzoic acid (DHB) can significantly improve ion yields for a wider range of peptides. nih.gov

For one-bead-one-compound (OBOC) libraries, where each bead carries a unique peptide sequence, MALDI-TOF-MS is used for direct sequencing. mdpi.com This can be achieved through ladder synthesis, where each coupling step intentionally includes a small percentage of a terminating reagent, resulting in a series of truncated peptides on each bead alongside the full-length product. ucdavis.edumdpi.com Analysis of the resulting mass spectrum allows for the unambiguous identification of the peptide's structure. ucdavis.edu Modern workflows often couple high-throughput solid-phase extraction (SPE) and liquid chromatography (UPLC) with MALDI-TOF-MS to rapidly analyze large, purified peptide libraries, demonstrating the technique's efficiency and scalability. csic.esnih.govresearchgate.net

Table 1: Matrices and Methods in MALDI-TOF-MS Analysis of Peptide Libraries

Matrix/MethodApplication/FindingReference
α-Cyano-4-hydroxycinnamic acid (CHCA)Commonly used matrix, but can lead to signal suppression of certain peptides in a library. nih.gov Used for spotting on MALDI plates after sample preparation. nih.gov nih.govnih.gov
CCA/DHB MixtureA mixed matrix that provides highly improved ion yields and reduces signal suppression compared to using CCA alone. nih.gov nih.gov
Ladder Synthesis / SequencingA method used in OBOC libraries where truncated sequences are intentionally generated to allow for sequencing by mass differences in the MALDI-TOF spectrum. ucdavis.edumdpi.com ucdavis.edumdpi.com
UPLC-ESI-MALDI-TOFAn integrated analytical workflow proposed for the rapid analysis of large, purified peptide libraries, enhancing throughput and efficiency. csic.esnih.gov csic.esnih.gov

X-ray Diffraction (XRD) for Single Crystal Structural Determination of this compound Containing Compounds

While the specific crystal structure for this compound is not detailed in the provided references, extensive research on analogous Boc-protected dipeptides provides a clear indication of the expected structural characteristics. For example, the crystal structure of Boc-L-Asn-L-Pro-OBzl showed an extended conformation with a trans peptide bond, where intermolecular hydrogen bonds played a key role in the crystal packing. nih.gov Similarly, studies on Boc-Val-Val-OMe and Boc-Ile-Ala-OMe revealed that both crystallize in a parallel β-sheet arrangement, stabilized by intermolecular hydrogen bonds. rsc.org The conformation of the flexible Boc group and the peptide backbone angles (φ, ψ) are precisely determined, allowing for comparison with conformations predicted by computational models or observed in solution. iucr.org The data obtained from XRD, including unit cell dimensions and space group, are fundamental for understanding the intrinsic conformational preferences of these protected peptides, which can influence their self-assembly into larger, functional nanostructures. iitg.ac.inrsc.org

Table 2: Crystallographic Data for Representative Boc-Protected Peptides

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
Boc-Phe-Leu-OBzlMonoclinicP2₁Forms an infinite sheet similar to a parallel β-sheet via N-H···O hydrogen bonds. iucr.org iucr.org
Boc-L-Asn-L-Pro-OBzl·CH₃OHMonoclinicP2₁Extended conformation with a trans Asn-Pro peptide bond. nih.gov nih.gov
Boc-Val-Val-OMeNot SpecifiedNot SpecifiedExhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structure. rsc.org rsc.org
Boc-Ile-Ala-OMeNot SpecifiedNot SpecifiedForms a parallel β-sheet arrangement which aggregates into a cross-β-sheet structure. rsc.org rsc.org

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Features

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the secondary structure and conformational behavior of chiral molecules like this compound in solution. arxiv.org This method measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the molecule's three-dimensional structure. arxiv.org Even short dipeptides exhibit characteristic CD spectra that can provide insight into their predominant backbone conformations. acs.org

Studies on various dipeptides and their derivatives have demonstrated that the CD spectrum between 190 and 220 nm is indicative of the peptide backbone conformation. acs.org For example, analysis of XA and AX dipeptides (where A is Alanine and X is another amino acid) showed a significant population of the polyproline II (PPII) conformation, a left-handed, extended helical structure. acs.org The conformational propensities are influenced by the amino acid sequence and nearest-neighbor effects. acs.orgacs.org

For peptides containing a Pro-Gly sequence, such as the related tripeptide Boc-Pro-Gly-Ala-OH, the CD spectrum is often indicative of a β-turn conformation. ias.ac.in The addition of ions like Ca²⁺ can induce drastic spectral changes, signifying a conformational shift as the peptide's carbonyl groups coordinate with the metal ion. ias.ac.in In other cases, such as in peptides containing dehydro-phenylalanine residues, CD spectra can reveal the presence and handedness of 3₁₀-helical conformations, which can even vary with solvent and temperature. nih.gov The flexibility of these peptides in solution is a key finding from CD studies, often showing an equilibrium between different conformations like extended (β-like) and folded structures. sci-hub.se

Table 3: Conformational Features of Peptides Determined by CD Spectroscopy

Peptide/DerivativeSolvent/ConditionObserved ConformationReference
XA and AX DipeptidesD₂OSubstantial population of polyproline II (PPII) and β-like conformations. acs.org acs.org
Boc-Pro-Gly-Ala-OHNot SpecifiedInferred to have β-turn potential, acting as an enzyme inhibitor. ias.ac.in ias.ac.in
Boc-Ala-ΔPhe-Gly-ΔPhe-Ala-OMeVarious Solvents3₁₀-helical conformation; helix sense varies with solvent and temperature. nih.gov nih.gov
Boc-β-Ala-TRIS-[(Gly-Nleu-Pro)n-OMe]₃ (n≥5)H₂OTriple helicity. nih.gov nih.gov

Advanced Chromatographic Techniques for Separation and Purity Analysis

Advanced chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic peptides like this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of stationary and mobile phases is critical for achieving effective separation of closely related peptide species, including diastereomers and other impurities. researchgate.nettandfonline.com

Ion-exchange chromatography has been successfully used for the separation of L-D and L-L dipeptide diastereomers, which is essential for determining the optical purity of amino acid samples after derivatization. researchgate.net For more general applications, reversed-phase chromatography is the most common and powerful technique. The separation of dipeptides has been explored using various columns, including β-cyclodextrin bonded columns, which separate molecules based on the interaction of the analyte with the hydrophobic interior cavity of the cyclodextrin (B1172386) unit. tandfonline.com Gas chromatography has also been applied for the separation of dipeptide stereoisomers after appropriate derivatization to increase their volatility. uni-giessen.de The development of these methods is crucial for both analytical-scale purity checks and preparative-scale purification of target peptides from complex reaction mixtures. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC-MS) for Peptide Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of modern peptide analysis. These techniques offer high resolution and sensitivity for the separation, quantification, and purity verification of compounds like this compound. mdpi.comresearchgate.net The most common mode is reversed-phase HPLC (RP-HPLC), typically utilizing a C18 (octadecylsilyl) stationary phase. rsc.org

For a typical analysis, the peptide mixture is eluted with a gradient of an organic solvent, such as acetonitrile, in water, often with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid added to the mobile phase to improve peak shape and resolution. rsc.orgrsc.org For instance, the purity of Boc-Ala-OH can be assessed using a C18 column with an acetonitrile/water (0.1% TFA) mobile phase, where it shows a specific retention time. HPLC methods can effectively separate dipeptide isomers, such as glycyl-phenylalanine from phenylalanyl-glycine, which differ only in the sequence of their amino acids. tandfonline.com

UPLC, which uses smaller particle sizes (typically <2 µm) in the stationary phase, operates at higher pressures to provide significantly greater resolution and faster analysis times compared to conventional HPLC. researchgate.net UPLC coupled with mass spectrometry (UPLC-MS) is an exceptionally powerful tool for analyzing complex peptide mixtures. It not only separates isomers but also provides mass information for unambiguous peak identification. researchgate.netuniversiteitleiden.nl This high resolving power allows for the separation of very similar peptides, including structural isomers, diastereomers, and even different conformers of the same peptide, making it an essential technique for quality control in peptide synthesis. researchgate.net

Table 4: Representative HPLC/UPLC Conditions for Peptide Analysis

Analyte/MixtureTechniqueColumnMobile Phase SystemKey FindingReference
Boc-Ala-OHHPLCC18 reverse-phaseAcetonitrile/water (0.1% TFA)Retention time of 8.2 minutes, purity >99%.
Selected Dipeptides (e.g., Gly-Phe, Phe-Gly)HPLCβ-cyclodextrin bondedMethanol (B129727)/water (16:84)Successful separation of positional isomers. tandfonline.com tandfonline.com
Histidine-Containing DipeptidesRP-Ion-Pair-HPLCTSK–gel ODS-80TsPotassium dihydrogen phosphate (B84403) (pH 3.4) with 1-heptanesulfonic acid and acetonitrile.Good separation of anserine, carnosine, and balenine. mdpi.com mdpi.com
Peptide Isomers (structural, sequence, diastereomers)nano UPLC-MS/MSNot SpecifiedWater/acetonitrile/formic acid gradient.High resolving power of UPLC allows for complete separation of most peptide isomers. researchgate.net researchgate.net

Conformational Analysis and Molecular Modeling of Boc Gly Ala Oh Containing Peptides

Experimental Conformational Studies using Spectroscopic Techniques

Spectroscopic methods are powerful tools for investigating the three-dimensional structures of peptides in both the solid state and in solution. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provide detailed insights into preferred conformations, intramolecular interactions, and the influence of the surrounding environment.

In the crystalline state, peptides often adopt highly ordered structures. For instance, the crystal structure of a related dipeptide, N-(tert-butoxycarbonyl)glycyl-(Z)-β-bromodehydroalanine methyl ester, shows that the amino acid residues are linked in a trans conformation, leading to a non-helical, folded structure influenced by intermolecular hydrogen bonds. iucr.org Similarly, Nα-di-t-butoxycarbonyl-L-alanine crystallizes to form hydrogen-bonded dimers. scispace.com While these examples are not of Boc-Gly-Ala-OH itself, they illustrate the common tendency of protected amino acids and dipeptides to form specific, stable conformations in the solid state.

Conformational preferences in solution can differ significantly from the solid state. NMR spectroscopy is a primary tool for studying peptide conformation in solution. capes.gov.brresearchgate.net For larger peptides containing the Gly-Ala sequence, NMR studies, including the analysis of Nuclear Overhauser Effects (NOEs), can reveal through-space proximities between protons, helping to define the peptide's fold. researchgate.net While specific comprehensive NMR studies on this compound are not extensively detailed in the reviewed literature, the techniques are broadly applicable for determining its solution-state conformational ensemble.

Intramolecular hydrogen bonds are key forces in stabilizing specific peptide conformations, such as turns and helices. In the solid-state structure of Boc-Gly-L-Ala-OH, an intramolecular hydrogen bond is observed, which is characteristic of a γ-turn. rsc.org A γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. In the case of this dipeptide, the hydrogen bond occurs between the Boc protecting group and the peptide backbone. The geometric parameters of this hydrogen bond have been characterized, with the N···O distance being 3.03 Å and the H···O distance being 2.29 Å. rsc.org The N-H···O angle was found to be 138°. rsc.org

The presence and stability of intramolecular hydrogen bonds can also be investigated in solution using IR and NMR spectroscopy. aip.org For example, in a study of a capped Pro-Gly dipeptide, IR spectroscopy was used to identify hydrogen-bonded N-H stretching frequencies, providing direct evidence of specific intramolecular interactions in the gas phase. aip.org Temperature dependence of amide proton chemical shifts in NMR can also indicate whether a proton is involved in a stable hydrogen bond. datapdf.commdpi.com A study on a cyclic analogue of this compound suggests its potential to form a β-turn structure, which is a common peptide secondary structure stabilized by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3'. researchgate.net

The surrounding solvent can significantly impact the conformational equilibrium of a peptide by competing for hydrogen bond donors and acceptors and through dielectric effects. researchgate.net For example, a designed octapeptide was shown to undergo a conformational transition from a β-hairpin in hydrogen-bonding solvents like methanol (B129727) to a helical conformation in less interactive solvents like chloroform (B151607). aip.org

While specific studies detailing the solvent-dependent conformational changes of this compound are limited in the available literature, general principles suggest that its conformation would be sensitive to the solvent environment. In polar, protic solvents, the formation of intramolecular hydrogen bonds might be less favored due to competition with solvent molecules. Conversely, in non-polar solvents, intramolecular hydrogen bonds that stabilize folded conformations are more likely to persist. researchgate.net Studies on related dehydropeptides have shown that the polarity of the solvent influences the arrangement of both the side chains and the main peptide chain. researchgate.net

Identification and Characterization of Intramolecular Hydrogen Bonding Networks

Computational Chemistry Approaches for Conformational Space Exploration

Computational chemistry provides a powerful complement to experimental methods for exploring the vast conformational space available to a peptide. Molecular mechanics and quantum mechanics calculations can be used to determine the geometries and relative energies of different conformers.

Molecular mechanics methods use classical physics to model the energy of a molecule as a function of its geometry. These methods rely on force fields, which are sets of parameters that describe the potential energy of the bonds, angles, and non-bonded interactions within the molecule.

Force fields such as OPLS2005 and MMFF94s are commonly used to perform conformational searches and molecular dynamics simulations of peptides. researchgate.net These methods can efficiently explore a wide range of possible conformations and identify low-energy structures. For example, a conformational search of a tetrapeptide, Boc-Gly-Leu-Gly-Gly-NMe, was performed using molecular mechanics to exhaustively search the conformational space and analyze the stability of various hydrogen-bonded structures. core.ac.ukresearchgate.net In another study, the MMFFs force field was used to optimize the positions of hydrogen atoms in a protein model before further analysis. While specific OPLS2005 or MMFF94s calculations for this compound were not found, these standard force fields are well-suited for such an analysis.

Table 1: Common Force Fields for Peptide Conformational Analysis

Force Field Description Typical Application
OPLS2005 Optimized Potentials for Liquid Simulations Molecular mechanics and dynamics simulations of peptides in solution.

| MMFF94s | Merck Molecular Force Field | Broadly applicable for small organic molecules and peptides, often used for conformational searching. |

This table provides a general overview of the force fields and their applications.

Density Functional Theory (DFT) is a quantum mechanical method that has become a standard tool for accurately calculating the electronic structure and properties of molecules. DFT methods, particularly with hybrid functionals like B3LYP and M05-2X, are widely used to optimize the geometries of peptide conformers and to calculate their relative energies.

For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to calculate the Frontier Molecular Orbitals (FMOs), global chemical reactivity descriptors, and Molecular Electrostatic Potential (MEP) for compounds related to this compound. The M05-2X functional is another popular choice and has been used to study the structures and relative stabilities of peptide conformers, including the influence of solvent. In a study of a capped Pro-Gly dipeptide, conformers were optimized at the M05-2X/6-31+G(d) level, and final energies were calculated at the M06-2X/6-311++G(d,p) and B3LYP-D3/def2-TZVPP levels. These high-level calculations provide reliable data on the intrinsic conformational preferences of peptides.

The combination of experimental data and high-level computational modeling allows for a comprehensive understanding of the factors that govern the three-dimensional structure of this compound and its derivatives, providing a foundation for the rational design of more complex peptide structures.

Table 2: Common DFT Functionals for Peptide Calculations

DFT Functional Description Typical Application
B3LYP Becke, 3-parameter, Lee-Yang-Parr hybrid functional Widely used for geometry optimizations and energy calculations of organic molecules and peptides.

| M05-2X | Minnesota functional with double the amount of non-local exchange | Particularly good for systems with non-covalent interactions, such as intramolecular hydrogen bonds in peptides. aip.org |

This table provides a general overview of the DFT functionals and their applications in peptide modeling.

Ab Initio and Semi-Empirical Methods for Electronic Structure Investigations (e.g., MP2)

The electronic structure and conformational landscape of peptides containing this compound are significantly influenced by the interplay of subtle non-covalent interactions. To accurately capture these effects, researchers employ a range of computational quantum mechanical methods, from computationally efficient semi-empirical techniques to more rigorous ab initio calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for investigating the electronic structure of peptides. nih.govnih.govindiana.edu These methods are crucial for obtaining accurate descriptions of electron correlation effects, which are vital for understanding phenomena like hydrogen bonding and dispersion interactions that dictate peptide folding. scispace.com For instance, studies on model dipeptides have shown that MP2 calculations, particularly with larger basis sets like cc-pVTZ, can provide reliable energy surfaces and conformational energies in both the gas phase and in solution, modeled using approaches like the polarizable continuum model (PCM). nih.gov However, the computational cost of MP2 scales unfavorably with the size of the system, limiting its application to smaller peptide fragments. Furthermore, issues like basis set superposition error (BSSE) can arise, potentially leading to inaccuracies if not properly addressed, for example, by using larger basis sets. scispace.com

To address the computational demands of ab initio methods, semi-empirical methods like AM1, PM3, and MNDO offer a faster alternative for exploring the potential energy surface of larger peptide systems. uni-muenchen.dewikipedia.org These methods simplify the Hartree-Fock equations by neglecting certain integrals and introducing parameters derived from experimental data. uni-muenchen.de While less accurate than ab initio methods, they can still provide valuable qualitative insights into the conformational preferences of peptides. nih.gov For example, semi-empirical methods have been used to investigate the electronic structures of cyclic dipeptides and other bioactive molecules. swinburne.edu.au However, their reliance on parameterization can sometimes lead to inaccuracies, especially for systems that differ significantly from the molecules used in the parameterization process. uni-muenchen.de

Density Functional Theory (DFT) offers a compromise between the accuracy of ab initio methods and the speed of semi-empirical techniques. Functionals like B3LYP are commonly used to study peptide conformations. scispace.com However, standard DFT functionals often fail to properly account for dispersion forces, which can be critical for accurately describing the folded structures of peptides. This can lead to discrepancies when compared to MP2 calculations. scispace.com

The choice of computational method depends on the specific research question and the available computational resources. For high-accuracy benchmarking of small dipeptide fragments like this compound, MP2 calculations with large basis sets are often the preferred method. nih.govnih.gov For larger systems or for initial conformational searches, DFT or even semi-empirical methods can be employed, often in a hierarchical approach where promising structures from lower-level calculations are further refined at a higher level of theory. scispace.com

Conformational Sampling Algorithms (e.g., CREST, MacroModel)

Due to their inherent flexibility, peptides like those containing this compound can adopt a vast number of conformations. Identifying the biologically relevant, low-energy conformers from this expansive conformational space is a significant challenge. Conformational sampling algorithms are essential computational tools designed to explore this space efficiently and identify a representative set of low-energy structures.

Several algorithms are employed for this purpose, each with its own strengths. MacroModel , a well-established software package, utilizes a combination of Monte Carlo and molecular dynamics (MD) methods to sample conformations. nih.gov It has been shown to be effective in identifying low-energy conformations for a variety of molecules, including macrocycles. nih.govresearchgate.net The process often involves generating initial structures and then using energy minimization and search steps to explore the conformational landscape. nih.gov

Another powerful tool for conformational sampling is CREST (Conformer-Rotamer Ensemble Sampling Tool). arxiv.orgpnas.org CREST employs a metadynamics algorithm combined with a genetic crossing approach, often using the GFN2-xTB semi-empirical tight-binding method to efficiently calculate energies. pnas.orgopenreview.net This allows for an extensive search of the conformational space, making it particularly useful for generating comprehensive conformational ensembles of flexible molecules like peptides. arxiv.org

The general strategy behind many conformational search algorithms involves several key steps:

Initial Structure Generation: A set of starting conformations is generated, often using methods like random sampling of torsion angles.

Energy Minimization: These initial structures are then subjected to energy minimization to find the nearest local energy minimum.

Conformational Search: The algorithm then systematically or stochastically explores the potential energy surface to find other low-energy minima. This can involve techniques like rotating dihedral angles, performing short molecular dynamics runs, or using genetic algorithms to "cross" different conformations. pnas.org

Filtering and Clustering: The resulting conformers are often filtered based on energy and structural similarity (e.g., using root-mean-square deviation, RMSD) to obtain a diverse set of unique low-energy structures. pnas.org

These algorithms are crucial for building a foundational understanding of the conformational preferences of peptides, which is a prerequisite for more detailed studies using higher levels of theory or molecular dynamics simulations.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While conformational sampling algorithms provide a static picture of the low-energy states of a peptide, molecular dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the peptide folds, unfolds, and samples different conformational states in a simulated environment, often in the presence of explicit solvent molecules. d-nb.infonih.govaip.orgnih.gov

MD simulations have been extensively used to study the behavior of dipeptides and larger peptides in solution. nih.govaip.orgacs.org These simulations can provide insights into:

Conformational Stability: By running long simulations, one can assess the stability of different secondary structures, such as β-turns or extended conformations. nih.govbiorxiv.org

Solvent Effects: Explicitly including solvent molecules, typically water, allows for a detailed investigation of how peptide-solvent interactions influence the peptide's conformation. d-nb.infonih.gov Studies have shown that the choice of water model can impact the simulation results. acs.org

The accuracy of MD simulations is heavily dependent on the quality of the force field used to describe the interactions between atoms. mdpi.com Force fields like CHARMM and AMBER are commonly used for peptide simulations. aip.orgnih.govacs.org Polarizable force fields, which can account for the induction effects in response to the local electrostatic environment, have also been developed to provide a more accurate description of peptide-water interactions, though they are more computationally demanding. nih.gov

For a peptide containing this compound, MD simulations can reveal how the bulky Boc-protecting group and the different side chains of glycine (B1666218) and alanine (B10760859) influence its conformational dynamics in an aqueous environment. The simulations can track the time evolution of key dihedral angles (φ and ψ) to generate Ramachandran plots, providing a statistical picture of the sampled conformations. acs.org

Table 1: Key Computational Methods in Peptide Conformational Analysis

Method Type Specific Examples Primary Application Strengths Limitations
Ab Initio MP2, Hartree-Fock High-accuracy electronic structure and energy calculations for small systems. nih.govnih.govumich.edu High accuracy, based on first principles. Computationally expensive, limited to small molecules. scispace.com
Semi-Empirical AM1, PM3, MNDO Fast electronic structure calculations for larger systems, initial conformational screening. uni-muenchen.dewikipedia.org Computationally efficient, can handle large systems. Lower accuracy, dependent on parameterization. uni-muenchen.de
Density Functional Theory (DFT) B3LYP, M06-2X A balance between accuracy and cost for electronic structure calculations. scispace.comresearchgate.net Good balance of accuracy and computational cost. Standard functionals may poorly describe dispersion. scispace.com
Conformational Sampling CREST, MacroModel Exploring the conformational space to find low-energy structures. nih.govarxiv.orgpnas.org Efficiently samples a wide range of conformations. Provides a static picture, results depend on the algorithm and force field. nih.gov
Molecular Dynamics (MD) AMBER, CHARMM Simulating the dynamic behavior of peptides in solution over time. nih.govaip.orgnih.gov Provides dynamic information, includes explicit solvent effects. Accuracy is dependent on the force field and simulation time. mdpi.com

Correlation and Validation of Experimental Spectroscopic Data with Computational Models

A crucial aspect of computational peptide research is the validation of theoretical models against experimental data. This correlation ensures that the computational predictions are physically meaningful and accurately reflect the real-world behavior of the peptide. Spectroscopic techniques are particularly valuable for this purpose, as they provide experimental observables that can be directly compared with computationally derived properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. beilstein-journals.orgnih.gov Experimental NMR data, such as nuclear Overhauser effects (NOEs), which provide information about inter-proton distances, and J-coupling constants, which are related to dihedral angles, can be used to restrain and validate computational models. aip.org For example, the calculated ensemble of conformations from an MD simulation can be checked for consistency with the experimentally observed NOEs and coupling constants. researchgate.net

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the peptide, which are sensitive to its conformation and hydrogen bonding patterns. swinburne.edu.au The amide I and amide II bands in the IR spectrum are particularly informative about the peptide's secondary structure. umich.edu By calculating the vibrational frequencies of the computationally predicted low-energy conformers, one can compare them with the experimental IR or Raman spectrum. umich.edu A good agreement between the calculated and experimental spectra lends confidence to the predicted conformations.

The process of correlating computational and experimental data is often iterative. Discrepancies between the initial computational predictions and experimental results can guide the refinement of the computational model, for instance, by using a more accurate force field or a more extensive conformational search. rsc.orgarxiv.org This synergy between computation and experiment is essential for developing a comprehensive and reliable understanding of the conformational behavior of peptides like this compound. acs.org

Chemical Reactivity and Stability Studies of Boc Gly Ala Oh and Its Derivatives

Thermal Degradation and Reaction Pathways of Boc-Protected Dipeptides

The thermal stability of Boc-protected amino acids and peptides is a critical parameter, particularly in contexts that may involve elevated temperatures. The Boc group itself is known to be thermally labile, and its deprotection can be initiated by heat. rsc.org Studies on related Boc-protected compounds provide insight into the general thermal behavior of this class of molecules.

While specific degradation pathways for Boc-Gly-Ala-OH are not extensively detailed, research on Boc-protected amino acid ionic liquids shows decomposition beginning at temperatures between 73–105 °C. nih.gov Simple thermal treatment of various Boc-protected amino acids at 150 °C has been shown to induce deprotection, though often with incomplete conversion and some product decomposition. rsc.org The process is generally understood to involve the cleavage of the Boc group, liberating the free amine. The addition of water can significantly improve the yield and purity of the deprotected product at high temperatures. rsc.org

In studies of metal complexes involving similar N-protected glycine (B1666218) ligands (N-benzyloxycarbonylglycinato), thermal degradation occurs in multiple steps, beginning with dehydration followed by the complex degradation of the organic ligand. researchgate.netresearchgate.net Although the protecting group is different, this suggests that the decomposition of such molecules is a multi-stage process. For Boc-protected peptides, the initial and most likely thermal event is the loss of the protecting group, followed by potential degradation of the resulting dipeptide at higher temperatures.

Table 1: Thermal Decomposition Temperatures of Related Boc-Protected Amino Acid Ionic Liquids (Note: This data is for [emim][Boc-AA] ionic liquids and serves to illustrate the general thermal lability of Boc-protected amino acids.)

Entry (Boc-Amino Acid Anion)Decomposition Temperature (T_d)* (°C)
[emim][Boc-Gly]73
[emim][Boc-Ala]97
[emim][Boc-Val]105
[emim][Boc-Leu]100
[emim][Boc-Ile]98
[emim][Boc-Phe]98
Temperature at which 5% mass loss occurs. Data sourced from a study on Boc-amino acid ionic liquids. nih.gov

Acid-Labile Nature of the Boc Protecting Group and Optimized Deprotection Strategies

A defining characteristic of the Boc group is its lability under acidic conditions. researchgate.netresearchgate.net This property is fundamental to its use as a temporary protecting group in solid-phase peptide synthesis (SPPS). mdpi.com The cleavage mechanism involves protonation of the carbamate (B1207046) oxygen followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine of the peptide. organic-chemistry.orgmasterorganicchemistry.com

The standard and most common method for Boc group removal involves treatment with a moderately strong acid, trifluoroacetic acid (TFA), typically in a 1:1 mixture with a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comthermofisher.com A standard protocol involves suspending the Boc-protected peptide resin in 50% TFA/DCM for several minutes. peptide.com

Over the years, several optimized and alternative strategies have been developed to enhance efficiency, selectivity, or to accommodate sensitive substrates. These methods aim to provide milder conditions, faster reaction times, or greener alternatives to conventional protocols.

High-Temperature Deprotection: Using a phosphonium (B103445) ionic liquid as the medium, Boc deprotection can be achieved in as little as 10 minutes at 150 °C with only 2 equivalents of TFA, a significant reduction from the large excess typically required. rsc.orgrsc.org

Brønsted Acidic Deep Eutectic Solvents (DES): A deep eutectic solvent composed of choline (B1196258) chloride (ChCl) and p-toluenesulfonic acid (pTSA) can serve as both the solvent and the catalyst for Boc deprotection. mdpi.com This method is efficient at room temperature and offers a more environmentally friendly alternative to TFA. mdpi.com

Oxalyl Chloride in Methanol (B129727): A very mild system using three equivalents of oxalyl chloride in methanol can effectively cleave the Boc group at room temperature in 1-4 hours. nih.govrsc.org This method is notable for its tolerance of other acid-labile functional groups, offering high selectivity. rsc.org

Aqueous Conditions: At elevated temperatures (e.g., 100 °C), water itself can mediate the deprotection of the N-Boc group without the need for any acid catalyst, presenting a green chemical approach. semanticscholar.org

Table 2: Comparison of Selected Boc Deprotection Strategies

MethodReagent(s)ConditionsKey Advantages
Standard TFA 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Room Temperature, ~5-30 minWidely used, reliable, and effective for most substrates. thermofisher.compeptide.com
Ionic Liquid/TFA 2 eq. TFA in trihexyl tetradecyl phosphonium bis(trifluoromethane) sulfonimide150 °C, ~7-11 minRapid reaction times and significantly reduced TFA usage. rsc.org
Acidic DES p-Toluenesulfonic Acid (pTSA) in Choline ChlorideRoom Temperature, ~10 minTFA-free, efficient, and environmentally benign. mdpi.com
Oxalyl Chloride 3 eq. Oxalyl Chloride in MethanolRoom Temperature, 1-4 hVery mild, highly selective, tolerates other acid-labile groups. rsc.org
Catalyst-Free Water Water90-100 °C, <15 minEnvironmentally green, no acid catalyst required. semanticscholar.org

Stability Profile under Varied Chemical Conditions (e.g., pH, Oxidative Environments)

The stability of this compound under various chemical environments is a function of both the Boc group's resilience and the inherent stability of the peptide backbone.

The Boc group is renowned for its stability in non-acidic conditions. It is resistant to most nucleophiles and bases, which is why it is considered orthogonal to base-labile protecting groups like Fmoc. researchgate.netorganic-chemistry.org It is also stable to catalytic hydrogenation conditions used to remove other protecting groups like the Carboxybenzyl (Cbz) group. researchgate.netrsc.org

The peptide bond itself, however, can be susceptible to hydrolysis under certain pH conditions. Studies on related amino acid-drug conjugates show relative stability at both acidic (pH 2.0) and neutral (pH 7.4) conditions, with hydrolysis half-lives exceeding 10 hours at 37 °C. mdpi.com In these studies, glycine and alanine-containing conjugates were among the most stable under acidic conditions. mdpi.com Conversely, other research has shown that peptide bond cleavage can be significantly accelerated at basic pH. nih.gov For instance, in a model peptide study, cleavage was minimal (<8%) after 24 hours at pH 5.5 but increased to over 80% within 5 hours at pH 8.0, demonstrating base-catalyzed hydrolysis. nih.gov

Table 3: pH-Dependent Stability of Related Peptides

pHConditionObservationCompound Class
2.037 °CRelatively stable, t_1/2 > 16 hours.Glycine and Alanine-Memantine Conjugates mdpi.com
5.524 hMinimal cleavage (<8%).Model Peptide Ac-Phe-Arg-Ala-Asn-Ser(O-Gly)-Phe-Arg-Ala nih.gov
7.437 °CStable, t_1/2 > 10 hours.Various Amino Acid-Memantine Conjugates mdpi.com
8.05 hAccelerated cleavage (>84%).Model Peptide Ac-Phe-Arg-Ala-Asn-Ser(O-Gly)-Phe-Arg-Ala nih.gov

Applications of Boc Gly Ala Oh As a Precursor in Advanced Chemical Synthesis

Utilization in the Synthesis of Complex Peptides and Polypeptides

Boc-Gly-Ala-OH is a fundamental component in the stepwise construction of peptides and polypeptides. The Boc (tert-butoxycarbonyl) protecting group on the N-terminus allows for controlled, sequential addition of amino acids to a growing peptide chain, a cornerstone of both solid-phase peptide synthesis (SPPS) and solution-phase methods.

Synthesis of Linear Peptides and Difficult Sequences

The synthesis of linear peptides often involves the sequential coupling of amino acid residues. This compound can be utilized as a dipeptide unit, which can be coupled with other amino acids or peptide fragments to elongate the peptide chain. prepchem.com The Boc group protects the N-terminal amine, preventing self-polymerization and other unwanted side reactions. After coupling the C-terminus of this compound to the free amino group of another residue, the Boc group is removed with a mild acid, such as trifluoroacetic acid (TFA), to reveal a new N-terminal amine ready for the next coupling step. peptide.comaskthenerd.com

The incorporation of Gly-Ala sequences can be particularly important in the synthesis of "difficult sequences." These are peptide sequences prone to aggregation and incomplete reactions during SPPS, often due to strong intermolecular hydrogen bonding leading to the formation of secondary structures like β-sheets. researchgate.net Introducing a dipeptide unit like this compound can sometimes disrupt these aggregation-prone sequences, facilitating a more efficient synthesis. Research has shown that specific dipeptide synthons can be advantageous in overcoming synthetic challenges associated with hydrophobic and aggregation-prone peptides. sigmaaldrich.com

For instance, in the solid-phase synthesis of complex peptides, Boc-protected amino acids, including Boc-Ala-OH and Boc-Gly-OH, are standard reagents. rsc.org The synthesis of a target peptide, such as H-Leu-Ala-Gly-Val-OH, highlights the step-by-step nature of peptide elongation where such protected dipeptides could be incorporated. osti.gov

Formation of Macrocyclic Peptides and Cyclopolypeptides

Macrocyclic peptides, which are peptides with a cyclic structure, often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. nih.gov this compound can be a precursor in the synthesis of the linear peptide chain that is subsequently cyclized.

The synthesis of macrocyclic peptides often begins with the assembly of a linear peptide on a solid support or in solution. thieme-connect.com this compound can be incorporated into this linear sequence using standard peptide coupling methods. Once the linear precursor is complete, the protecting groups are selectively removed, and the peptide is cleaved from the resin (in SPPS). The cyclization is then performed in solution, often under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

For example, the synthesis of a natural cyclooctapeptide involved the coupling of tetrapeptide units, which themselves were synthesized from Boc-protected dipeptides. nih.govresearchgate.net While this specific example doesn't use this compound, the methodology is directly applicable. A linear precursor containing the Gly-Ala sequence would be synthesized, and after deprotection, the N-terminus would react with the activated C-terminus to form the cyclic product. The strategies for macrocyclization are varied and can involve forming an amide bond between the N- and C-termini or between the side chains of amino acids. nih.gov

Sequential Polypeptide Synthesis via Thermal Reactions

An interesting application for Boc-protected peptide derivatives is in the thermal synthesis of sequential polypeptides. asianpubs.orgresearchmap.jp This method involves heating N-Boc-oligopeptide derivatives, which can lead to their polymerization. researchgate.net Research has demonstrated that heating N-Boc-tripeptide derivatives near their melting points can produce polypeptides with average molecular weights reaching up to 2,500 Da. asianpubs.org While these studies have often focused on tripeptides like Boc-Pro-Pro-Gly-OH and Boc-Ala-Ala-Ala-OH, the principle can be extended to dipeptides. researchgate.netresearchgate.net

In this context, this compound could potentially be used to create polypeptides with a repeating -(Gly-Ala)- sequence. The thermal reaction typically involves the removal of the Boc group and subsequent polycondensation. Studies on similar N-Boc-oligopeptides have shown that this method can be a solvent-free approach to generating polypeptides. researchmap.jp

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability against enzymatic degradation, bioavailability, and receptor selectivity. nih.govresearchgate.net this compound serves as a foundational element in the synthesis of various peptidomimetic structures.

Incorporation into Modified Peptide Backbones and Scaffold Engineering

One of the primary strategies in peptidomimetic design is the modification of the peptide backbone. nih.gov This can involve altering the amide bonds or introducing non-natural amino acids or scaffolds. This compound can be chemically modified or used as a starting point for creating these altered backbones.

For example, the Gly-Ala dipeptide unit can be incorporated into a larger peptide, which is then subjected to backbone modification. Research has shown that specific glycine (B1666218) residues within a peptide can be selectively modified. researchgate.net The resulting modified peptide backbone can enforce a particular secondary structure or introduce novel functionalities.

Furthermore, this compound can be used in the synthesis of peptide-like macrocycles built around heterocyclic scaffolds, such as imidazole-4,5-dicarboxylic acid. mdpi.com In such syntheses, Boc-protected amino acid building blocks are coupled to a core scaffold to create complex, three-dimensional structures. This approach to scaffold engineering allows for the precise positioning of amino acid side chains to mimic the pharmacophore of a bioactive peptide. The use of Boc-protected amino acids and dipeptides is fundamental to these parallel synthesis strategies. mdpi.com

Research FindingCompound/SystemSignificance
Synthesis of tripeptide analogs of neuroprotective drugs. sigmaaldrich.comH-Gly-Pro-Glu-OHDemonstrates the use of Boc-Gly-OH in building blocks for medicinally relevant peptides.
Synthesis of esterase-sensitive cyclic prodrugs of peptides. acs.orgCyclic prodrug of H-Trp-Ala-Gly-Gly-Asp-Ala-OHUtilizes Boc-Ala in the linear precursor for a "trimethyl lock" facilitated cyclization.
Peptide backbone editing via O to C acyl shift. nih.govTripeptides with varying N-terminal Boc-amino acidsShows the versatility of Boc-protected amino acids, including Boc-Gly, in novel chemical transformations on peptides.
Solid-phase synthesis on a BDDMA-PS support. researchgate.netHydrophobic difficult sequence peptidesHighlights the use of Boc-amino acids in synthesizing challenging peptide sequences.

Design of Conformationally Restricted Peptidomimetics

A key goal in peptidomimetic design is to create molecules that are conformationally restricted, locking them into their bioactive conformation. mdpi.comnih.gov This can lead to increased potency and selectivity. The Gly-Ala sequence, when incorporated into a peptide, can be part of a turn or loop structure, and modifications can be made to stabilize this conformation.

This compound can be a precursor to peptidomimetics where the peptide backbone is constrained by incorporating it into a ring system or by introducing rigid linkers. For example, spiro and bicyclic lactam scaffolds have been designed to mimic the β-turn conformation of the peptide Pro-Leu-Gly-NH2 (PLG). beilstein-journals.org While this specific example does not use a Gly-Ala sequence, the design principles are broadly applicable. A Gly-Ala dipeptide could be incorporated into a similar constraining scaffold.

Applications in Bioconjugation Chemistry for Molecular Assemblies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a new, functional construct. In this field, this compound serves as a precursor for creating specific linker units that can be incorporated into larger molecular assemblies. The defined sequence of the dipeptide can influence the spacing and flexibility of the resulting conjugate, which is critical for its biological function.

The synthesis of these assemblies often involves solid-phase peptide synthesis (SPPS), where this compound can be readily incorporated into a growing peptide chain. sigmaaldrich.commdpi.com Once the desired peptide or linker is synthesized, the Boc group is removed under acidic conditions, revealing a free amine that can be further functionalized or ligated to another molecule, such as a protein, a fluorescent dye, or a nanoparticle. Similar dipeptide units, like Boc-Ala-Gly-OH, have been used to create synthetic chemotactic peptides that are then conjugated to large carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to elicit an immune response or for targeted delivery. biosynth.com

The Gly-Ala sequence can also be part of a larger linker designed for specific purposes, such as in antibody-drug conjugates (ADCs). While longer glycine chains (e.g., Gly-Gly-Gly) are common as cleavable linkers in ADCs, the incorporation of an alanine (B10760859) residue can introduce subtle conformational constraints or alter the enzymatic cleavage profile of the linker. axispharm.com The precise structure of the linker is crucial for the stability of the ADC in circulation and the efficient release of the cytotoxic payload at the target site.

Table 1: Role of this compound in Bioconjugation

FeatureDescriptionResearch Application
Protected Dipeptide Unit A pre-formed Gly-Ala block with a Boc-protected N-terminus.Simplifies the synthesis of specific peptide linkers by adding two amino acid residues in a single coupling step.
Controlled Deprotection The Boc group is stable under many reaction conditions but can be cleanly removed with acid (e.g., TFA).Enables sequential and site-specific conjugation to other molecules, such as antibodies or imaging agents. mdpi.com
Structural Spacer The dipeptide unit provides defined length and flexibility between conjugated molecules.Optimizes the spatial orientation and interaction of components within a molecular assembly, such as an antibody-drug conjugate. axispharm.com

Engineering of Protein and Peptide Structures for Research Purposes

The primary application of this compound is as a fundamental building block in the chemical synthesis of peptides and proteins. ambeed.com Solid-phase peptide synthesis (SPPS) allows scientists to construct custom peptide sequences with high precision, and Boc-protected amino acids and dipeptides are central to this process. researchgate.netmdpi.com The use of a dipeptide like this compound can be more efficient than adding single amino acids sequentially, potentially improving yields and reducing synthesis time.

In protein engineering, researchers modify the structure of proteins to understand their function or to create new proteins with enhanced or novel properties. rsc.org this compound can be incorporated into synthetic proteins or peptides to study the structural and functional role of the Gly-Ala motif. For example, replacing a segment of a natural protein with a synthetic fragment containing the Gly-Ala sequence allows for the investigation of how this specific unit affects protein folding, stability, and biological activity. researchgate.net

One key technique in protein engineering is "alanine scanning," where individual amino acids in a protein are systematically replaced with alanine to determine their importance for the protein's function. While this typically involves the single monomer Boc-Ala-OH, the use of this compound allows for the replacement of a two-amino-acid segment, enabling the study of dipeptide-level interactions and conformational effects. This approach provides valuable data for structure-activity relationship (SAR) studies, which are crucial for designing therapeutic peptides and other biomaterials. uq.edu.au

Table 2: Research Findings in Peptide and Protein Engineering

Research AreaApplication of this compound PrecursorFinding/Outcome
Total Chemical Synthesis Used as a building block in the stepwise assembly of a full-length protein chain via SPPS.Enables the creation of synthetic proteins with precisely defined structures, including the incorporation of non-natural modifications. uq.edu.au
Structure-Activity Relationship (SAR) Studies Incorporation of the Gly-Ala motif into bioactive peptides.Helps determine the contribution of the Gly-Ala sequence to the peptide's overall conformation and interaction with its biological target. researchgate.net
Biomaterial Development Construction of artificial peptide chains for applications in tissue engineering or as scaffolds.The Gly-Ala unit can impart specific mechanical or biological properties to the resulting biomaterial.

Development of Chemical Probes and Labeling Strategies

Chemical probes and labeling agents are essential tools for visualizing, tracking, and quantifying biomolecules in complex biological systems. This compound can serve as a precursor in the synthesis of these tools, often forming part of a linker that connects a reporter group (like a fluorophore or biotin) to a biologically active molecule.

The synthesis of a labeled peptide or probe often begins with the assembly of a peptide sequence using SPPS, where this compound can be incorporated at a desired position. mdpi.com After the peptide chain is complete, the terminal Boc group is removed, and the exposed amine is coupled to a labeling agent. Alternatively, the dipeptide can be part of a linker used to functionalize a fluorescent molecule or other reporter tag before its conjugation to a larger biomolecule. For instance, unnatural amino acids like Fmoc-L-Ala(2-Furyl)-OH are used for photo-activated labeling, and Boc-protected amino acids are fundamental to building the peptide backbones to which these functional groups are attached. iris-biotech.de

The Gly-Ala sequence within the linker can provide stability and appropriate spacing, ensuring that the reporter group does not interfere with the biological activity of the probe. Research into peptide-based probes has demonstrated their utility in studying protein-protein interactions and other cellular processes. The ability to construct these probes from basic building blocks like this compound provides chemists with the flexibility to design highly specific and effective tools for biochemical research.

Table 3: Use of Boc-Protected Precursors in Labeling Strategies

StrategyRole of this compound or Similar PrecursorExample Application
Peptide-Based Probes Forms a structural part of a synthetic peptide designed to bind to a specific target.Creating probes to study enzymatic activity or protein-protein interactions.
Fluorescent Labeling Used as a linker to attach a fluorophore to a peptide or protein.Synthesis of fluorescently labeled peptides for use in fluorescence microscopy or flow cytometry.
Biotinylation Incorporated into a linker connecting a molecule of interest to biotin.Enabling the detection and purification of target molecules using streptavidin-based affinity chromatography.

Future Directions and Emerging Research Avenues for Boc Gly Ala Oh

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of peptides like Boc-Gly-Ala-OH is a cornerstone of peptide chemistry. openaccessjournals.com Future research is focused on developing methodologies that are not only more efficient but also more environmentally sustainable. Key areas of development include novel coupling reagents, advancements in both solid-phase and liquid-phase synthesis, and the adoption of green chemistry principles.

Innovations in Coupling Reagents: The formation of the amide bond is a critical step in peptide synthesis. Research continues to yield more efficient coupling reagents that offer high yields, fast reaction times, and minimal side reactions, particularly racemization. jpt.comamericanpeptidesociety.org While traditional reagents like Dicyclohexylcarbodiimide (DCC) are still in use, newer phosphonium (B103445) and aminium/uronium salt-based reagents have become popular. sigmaaldrich.combachem.com Reagents such as HBTU, HATU, and COMU have demonstrated high efficiency. bachem.compeptide.com The development of reagents based on OxymaPure, like COMU, offers a safer alternative to potentially explosive triazole-based reagents (e.g., HOBt, HOAt) without compromising on coupling efficiency. sigmaaldrich.com The choice of reagent can significantly affect the outcome of the synthesis of peptides derived from this compound. americanpeptidesociety.org

Advancements in Synthesis Platforms: Both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) are evolving. sterlingpharmasolutions.com SPPS is widely used for its potential for automation and high purity of complex peptides. openaccessjournals.com Innovations in SPPS include the development of new resins and linkers, such as "safety-catch" linkers that are stable throughout the synthesis and can be activated for cleavage under specific conditions. nih.gov LPPS, while traditionally more challenging for longer peptides, is seeing a resurgence with methods like DioRaSSP (Diosynth Rapid Solution Synthesis of Peptides), which allows for repetitive synthesis cycles in a solution without the need to isolate intermediates. nih.gov A novel technique known as PEPSTAR, which uses soluble nanostar supports in the liquid phase, aims to overcome the diffusional limitations of traditional SPPS, potentially lowering costs and improving purity for peptide manufacturing. imperial.ac.uk

Green Chemistry Approaches: A significant future direction is the "greening" of peptide synthesis to reduce the use of hazardous solvents and reagents. acs.orgambiopharm.comnih.gov This includes the development of aqueous peptide synthesis protocols. acs.org For instance, water-based microwave-assisted SPPS using Boc-amino acid nanoparticles has been demonstrated for the synthesis of short peptides, offering an organic solvent-free method. researchgate.netmdpi.com Researchers are also exploring greener solvents like propylene (B89431) carbonate and 2-MeTHF as replacements for commonly used solvents like DMF and DCM. acs.orgrsc.org These sustainable approaches aim to reduce the significant solvent waste, which constitutes 80-90% of the waste generated during peptide synthesis. advancedchemtech.com

Table 1: Comparison of Modern Peptide Coupling Reagents
Reagent ClassExamplesKey AdvantagesConsiderations
CarbodiimidesDCC, DIC, EDCCost-effective, widely used in solution-phase synthesis. americanpeptidesociety.orgRisk of racemization, often requires additives like HOBt. americanpeptidesociety.orgbachem.com
Phosphonium SaltsBOP, PyBOP, PyAOPHigh coupling efficiency, low racemization. jpt.com Effective for sterically hindered couplings. sigmaaldrich.comMore expensive, may require stricter handling. jpt.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTUExcellent efficiency, fast reactions, low side-product formation. jpt.compeptide.comSome are based on potentially explosive benzotriazoles. sigmaaldrich.com
Oxyma-Based ReagentsCOMU, PyOximSafer (non-explosive), high reactivity, good solubility. sigmaaldrich.combachem.comRelative reactivity compared to HATU is debated. sigmaaldrich.com

Advanced Computational Design of this compound Derived Structures with Tailored Properties

Computational methods are revolutionizing drug discovery and materials science by enabling the de novo design of peptides with specific, tailored properties. mdpi.com Starting with a fundamental structure like this compound, researchers can computationally design more complex peptides with enhanced stability, bioavailability, and receptor binding affinity. mdpi.com

In Silico Design and Screening: Computational tools allow for the large-scale screening of virtual peptide libraries, a cost-effective alternative to high-throughput experimental screening. biorxiv.org Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how peptide analogs will bind to target proteins, such as enzymes or receptors. rsc.orgdovepress.comtandfonline.com For example, molecular docking studies have been used to investigate the binding of dipeptides to the allosteric sites of phosphatases like PTP1B and SHP2. dovepress.com These methods can predict binding affinity and analyze intermolecular interactions, guiding the synthesis of the most promising candidates. rsc.orgnih.gov

Tailoring for Function: The goal of computational design is to create peptides with a desired function. This can range from inhibiting a specific enzyme to self-assembling into a novel biomaterial. biorxiv.orgacs.org A computational evolution protocol, implemented in open-source codes like PARCE, uses all-atom explicit solvent molecular dynamics to optimize peptide sequences for a specific target. units.it This approach has been used to design peptide analogs of the antibiotic globomycin, successfully increasing its potency by replacing a chemically unstable bond with a more stable amide linkage. acs.org Similarly, quantitative structure-activity relationship (QSAR) models like CoMFA and CoMSIA can identify the structural features of dipeptides that are crucial for their biological activity, such as antioxidant or ACE inhibitory effects. oup.com These computational insights provide a roadmap for modifying structures derived from this compound to enhance their therapeutic or functional potential.

Table 2: Computational Approaches in Peptide Design
Computational MethodApplicationExample Finding
Molecular DockingPredicting binding conformation and affinity of a peptide to a target protein. dovepress.comtandfonline.comDipeptides were shown to bind to allosteric sites of PTP1B and SHP2 phosphatases, with Phe-Asp showing high efficacy against SHP2. dovepress.com
Molecular Dynamics (MD) SimulationsAnalyzing the stability and conformational flexibility of peptide-protein complexes over time. rsc.orgUsed to validate the stability of designed peptide-heterocycle hybrids as potential antimicrobial agents. rsc.org
De Novo Protein DesignGenerating novel peptide sequences for a specific structural template or function. acs.orgresearchgate.netGenerated potent cyclic peptide inhibitors of a bacterial enzyme in just two rounds of design and synthesis. acs.org
QSAR (CoMFA/CoMSIA)Correlating the 3D structure of peptides with their biological activity to guide modifications. oup.comIdentified that a C-terminal Tryptophan was beneficial for the ACE inhibitory activity of cysteine-containing dipeptides. oup.com

Exploration of Expanded Applications in Biomolecular Research Tools

Beyond its direct therapeutic potential, this compound and its derivatives are valuable building blocks for creating sophisticated tools for biomolecular research. amazon.com Their simplicity and versatility allow for their incorporation into a wide array of research applications.

Peptide Libraries and Screening: Boc-protected amino acids and dipeptides are fundamental components in the synthesis of peptide libraries. These libraries, which can contain thousands to millions of different peptide sequences, are used in high-throughput screening to identify ligands for specific biological targets. researchgate.netucdavis.edu For instance, Boc-Gly-OH has been used in combination with other amino acids in the functionalization of cellulose (B213188) disks for the automated synthesis of peptide libraries. researchgate.netnih.gov

Development of Advanced Biomaterials: Short, protected peptides can self-assemble into highly ordered nanostructures, creating novel biomaterials. rsc.orgnih.gov Boc-protected dipeptides, particularly those containing aromatic residues, are known to form nanotubes, nanofibers, and hydrogels. nih.govresearchgate.netmdpi.com These materials have potential applications in tissue engineering, drug delivery, and biosensing. researchgate.net Research has shown that embedding self-assembled nanotubes of Boc-diphenylalanine into biocompatible polymer fibers can create materials with a strong piezoelectric response, capable of converting mechanical force into electricity. nih.gov Similarly, hybrid biomaterials incorporating the dipeptide Boc-L-phenylalanyl-L-isoleucine have been developed for potential use in energy harvesting applications. mdpi.com The self-assembly of Boc-protected dipeptides offers a versatile platform for designing biomaterials with tailored properties. nih.gov

Enzymatic and Cellular Probes: Di- and tripeptides are often used as substrates in enzymatic assays to study protease activity. scielo.br Fluorogenic substrates, such as Boc-Leu-Gly-Arg-AMC, are designed to release a fluorescent molecule upon cleavage by a specific enzyme, allowing for sensitive detection of its activity. medchemexpress.com While this compound itself is a simple dipeptide, it can be elongated or modified to create specific substrates for various proteases. Furthermore, Boc-protected dipeptides like Boc-Gly-Gly-OH have been shown to have inhibitory properties, such as preventing the polymerization of tubulin, making them useful as chemical probes to study cellular processes. biosynth.com

Q & A

Q. Purity Validation :

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Target ≥95% purity.
  • Mass Spectrometry : Confirm molecular weight (MW: 248.25 g/mol) via ESI-MS or MALDI-TOF.
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify backbone structure and absence of diastereomers .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Answer:
Discrepancies in solubility often arise from variations in crystallinity, residual salts, or measurement protocols. To address this:

Standardize Protocols : Use dynamic light scattering (DLS) to assess aggregation in solvents like DMSO, DMF, or aqueous buffers.

Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to compare melting points and polymorphic forms.

Solvent Screening : Test solubility in buffered systems (e.g., PBS at pH 7.4) and polar aprotic solvents, documenting temperature and agitation methods.

Cross-Validate : Compare results with literature using the same analytical techniques (e.g., HPLC retention times) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s secondary structure?

Answer:

  • Circular Dichroism (CD) : Analyze peptide conformation (e.g., α-helix, β-sheet) in aqueous solutions. Use far-UV spectra (190–250 nm) with 0.1 mg/mL samples.
  • FT-IR : Identify amide I (1600–1700 cm1^{-1}) and amide II (1480–1580 cm1^{-1}) bands to infer hydrogen bonding patterns.
  • NMR Titrations : Monitor chemical shifts in D2_2O or DMSO-d6_6 to assess pH-dependent conformational changes .

Advanced: How can computational modeling enhance the design of this compound derivatives for stability studies?

Answer:

Molecular Dynamics (MD) Simulations : Predict conformational stability in solvated environments (e.g., water, lipid bilayers) using AMBER or GROMACS.

QM/MM Calculations : Study hydrolysis or oxidation pathways under physiological conditions.

Docking Studies : Model interactions with proteases or transporters to identify degradation hotspots.

Machine Learning : Train models on existing peptide stability datasets to predict optimal protective groups or backbone modifications .

Basic: What are the best practices for documenting this compound synthesis protocols to ensure reproducibility?

Answer:

  • Detailed Experimental Logs : Record molar ratios, reaction times, temperatures, and purification steps (e.g., column chromatography conditions).
  • Batch Records : Include lot numbers for reagents (e.g., HBTU, resins) and calibration data for instruments.
  • Supplementary Data : Provide raw HPLC chromatograms, NMR spectra, and MS traces in supporting information.
  • Ethical Reporting : Adhere to Beilstein Journal guidelines for experimental sections, avoiding redundant data in main text .

Advanced: How can researchers optimize coupling efficiency during this compound synthesis to minimize epimerization?

Answer:
Epimerization at Ala’s chiral center is a key challenge. Mitigation strategies:

Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization.

Coupling Reagents : Use OxymaPure/DIC instead of HOBt/DIC for reduced side reactions.

In Situ Monitoring : Employ FT-IR to track carbodiimide consumption and optimize reaction times.

Chiral HPLC : Quantify D/L-Ala contamination post-synthesis using a chiral column (e.g., Chirobiotic T) .

Basic: What stability studies are essential for this compound in aqueous solutions?

Answer:

  • pH Stability : Incubate peptide in buffers (pH 3–9) at 25°C and 37°C. Sample at 0, 24, 48 hrs for HPLC analysis.
  • Oxidative Stress : Add 0.1% H2_2O2_2 and monitor degradation via LC-MS.
  • Lyophilization Stability : Assess residual moisture (Karl Fischer titration) and aggregation post-reconstitution.
  • Long-Term Storage : Store at -20°C in argon-purged vials; test bioactivity annually .

Advanced: How can contradictory bioactivity data for this compound in cell assays be systematically analyzed?

Answer:

Dose-Response Curves : Use 4-parameter logistic models to calculate EC50_{50} values across multiple cell lines.

Assay Controls : Include peptide analogs (e.g., Boc-Gly-D-Ala-OH) to rule out nonspecific effects.

Meta-Analysis : Pool data from independent labs using random-effects models to quantify heterogeneity.

Mechanistic Studies : Employ siRNA knockdown or CRISPR to identify molecular targets .

Basic: What ethical and safety protocols apply when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralize acidic cleavage mixtures with 5% NaHCO3_3 before disposal.
  • Ventilation : Use fume hoods during TFA cleavage steps to avoid inhalation exposure.
  • Documentation : Maintain SDS sheets and train personnel on emergency procedures (e.g., spill cleanup) .

Advanced: What strategies can validate the absence of endotoxins or residual solvents in this compound batches?

Answer:

  • LAL Assay : Test for endotoxins (<0.1 EU/mg) using Limulus Amebocyte Lysate.
  • GC-MS : Screen for residual DMF or TFA (ICH Q3C limits: DMF ≤ 880 ppm, TFA ≤ 0.1%).
  • ICP-OES : Detect heavy metals (e.g., Pd from resins; limit ≤10 ppm).
  • Batch Release Criteria : Include certificates of analysis (CoA) with these parameters for peer-reviewed studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.